molecular formula C12H14BrN3O2 B2419830 Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1820686-19-8

Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B2419830
CAS No.: 1820686-19-8
M. Wt: 312.167
InChI Key: CNUXEFRDQCKJNS-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the CAS Number: 1820686-19-8 . It has a molecular weight of 312.17 . The IUPAC name for this compound is ethyl 7-bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylate .


Synthesis Analysis

The synthesis of benzotriazole derivatives, which includes this compound, typically involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14BrN3O2/c1-3-5-16-11-9 (13)6-8 (12 (17)18-4-2)7-10 (11)14-15-16/h6-7H,3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate is utilized in the synthesis of various novel compounds. For instance, it was used in synthesizing ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which was further treated to produce ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate (Pokhodylo & Obushak, 2019). This demonstrates the chemical's role in complex organic synthesis, contributing to the development of new chemical entities.

Intermediate in Pesticide Synthesis

This compound serves as an important intermediate in the synthesis of pesticides. It was used to synthesize ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate in the production of the insecticide chlorantraniliprole (Lan Zhi-li, 2007). This highlights its utility in agricultural chemistry, particularly in the development of crop protection agents.

Development of Antifungal Agents

This compound is also instrumental in developing potential antifungal agents. For instance, ethyl-1H-benzotriazol-1-acetate, prepared from this compound, showed moderate to good antifungal activity against Candida albicans (Toraskar, Kadam, & Kulkarni, 2009). This opens up avenues in pharmaceutical research for new antifungal medications.

Pharmaceutical Research

In pharmaceutical research, compounds derived from this compound have been investigated for their potential therapeutic properties. For example, derivatives of this compound have shown promising results in anticancer studies (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009). These findings indicate its relevance in the development of new cancer treatments.

Chemical Process Development

This compound is also used in the development of new chemical processes. For instance, it was utilized in the practical synthesis of an orally active CCR5 antagonist, showcasing its application in optimizing chemical production processes (Ikemoto et al., 2005). This underlines its utility in refining industrial chemical synthesis methods.

Mechanism of Action

Target of Action

Ethyl 7-bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a complex compound that may interact with multiple targets. It’s worth noting that compounds containing indole and imidazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.

Mode of Action

It’s known that compounds containing triazole moieties can actively contribute to binding to the active site of enzymes , which may suggest a potential mode of action for this compound.

Biochemical Pathways

Compounds containing indole and imidazole moieties have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may affect a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with compounds containing indole and imidazole moieties , it’s likely that this compound may have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

ethyl 7-bromo-1-propylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-3-5-16-11-9(13)6-8(12(17)18-4-2)7-10(11)14-15-16/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUXEFRDQCKJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2Br)C(=O)OCC)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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